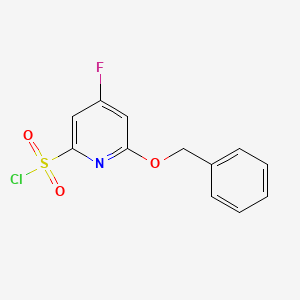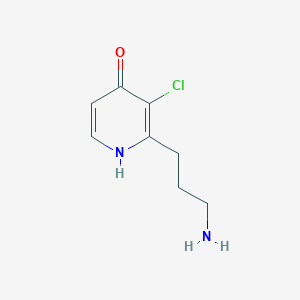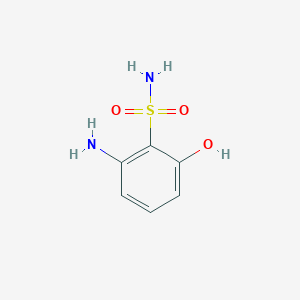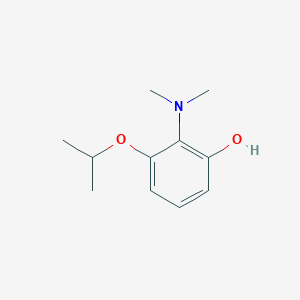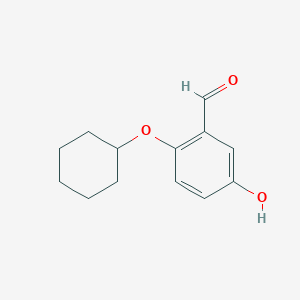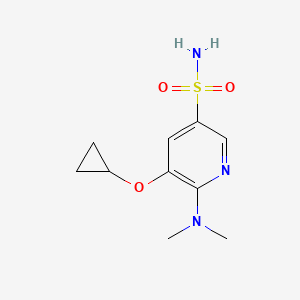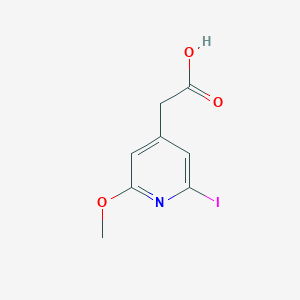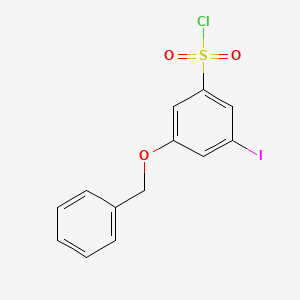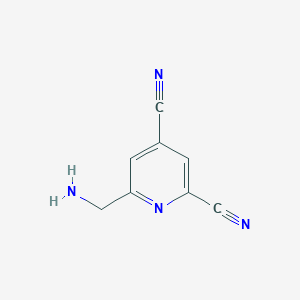
6-(Aminomethyl)pyridine-2,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)pyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and nitrile groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridine-2,4-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-2,4-dicarbonitrile with formaldehyde and ammonia. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)pyridine-2,4-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)pyridine-2,4-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the nitrile groups can participate in coordination with metal ions or other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarbonitrile: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
2,4-Dicyanopyridine: Similar structure but without the aminomethyl substitution, limiting its reactivity in nucleophilic substitution reactions.
6-Bromo-2-pyridinecarbonitrile: Contains a bromine atom instead of an aminomethyl group, leading to different reactivity and applications.
Uniqueness
6-(Aminomethyl)pyridine-2,4-dicarbonitrile is unique due to the presence of both aminomethyl and nitrile groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C8H6N4 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
6-(aminomethyl)pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H,4,10H2 |
InChI-Schlüssel |
KNVYMYWGXLWIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CN)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


